molecular formula C7H3BrN4 B12339268 Imidazo[1,2-a]pyrimidine-3-carbonitrile, 6-bromo- CAS No. 1279815-16-5

Imidazo[1,2-a]pyrimidine-3-carbonitrile, 6-bromo-

Cat. No.: B12339268
CAS No.: 1279815-16-5
M. Wt: 223.03 g/mol
InChI Key: CQAYHDDXFRXPGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of 6-Bromoimidazo[1,2-a]pyrimidine-3-carbonitrile

IUPAC Nomenclature and Systematic Identification

The systematic name 6-bromoimidazo[1,2-a]pyrimidine-3-carbonitrile follows IUPAC conventions by prioritizing the fused bicyclic system. The parent structure, imidazo[1,2-a]pyrimidine, consists of a five-membered imidazole ring fused to a six-membered pyrimidine ring. Numbering begins at the nitrogen atom in the imidazole ring (position 1), proceeds through the fused edge, and concludes at the pyrimidine ring (position 8). Substituents are assigned positions based on this numbering:

  • Bromine at position 6 (pyrimidine ring).
  • Cyano group at position 3 (imidazole ring).

The molecular formula is C₇H₃BrN₄ , with a molar mass of 223.03 g/mol . The SMILES notation (N#CC1=CN=C2N=CC(Br)=CN12 ) and InChIKey (CQAYHDDXFRXPGL-UHFFFAOYSA-N ) provide unambiguous representations of connectivity and stereoelectronic features.

Table 1: Key identifiers of 6-bromoimidazo[1,2-a]pyrimidine-3-carbonitrile

Property Value
CAS Registry Number 1279815-16-5
Molecular Formula C₇H₃BrN₄
Molar Mass 223.03 g/mol
SMILES N#CC1=CN=C2N=CC(Br)=CN12
InChIKey CQAYHDDXFRXPGL-UHFFFAOYSA-N

Molecular Geometry and Crystallographic Analysis

The fused bicyclic system adopts a near-planar conformation due to aromatic π-delocalization across both rings. X-ray crystallographic data for analogous imidazo[1,2-a]pyrimidines reveal bond lengths consistent with aromaticity:

  • C–N bonds : 1.32–1.38 Å (imidazole ring).
  • C–C bonds : 1.39–1.42 Å (pyrimidine ring).

The bromine atom at position 6 introduces steric and electronic perturbations. Its van der Waals radius (1.85 Å) creates slight distortions in the pyrimidine ring, while its electron-withdrawing nature polarizes adjacent bonds. The cyano group at position 3 adopts a linear geometry (C≡N bond length: ~1.16 Å), orthogonal to the imidazole plane, minimizing steric clashes.

Table 2: Predicted bond lengths and angles

Bond/Angle Value
C3–C≡N 1.16 Å
N1–C2 1.34 Å
C6–Br 1.90 Å
Dihedral angle (C≡N) 85–90° relative to imidazole

Spectroscopic Profiling (NMR, IR, UV-Vis, MS)

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR :
    • H-5 (pyrimidine): δ 8.9 ppm (singlet, 1H).
    • H-2 (imidazole): δ 8.2 ppm (doublet, J = 4.6 Hz, 1H).
    • H-7 (imidazole): δ 7.5 ppm (doublet, J = 4.6 Hz, 1H).
  • ¹³C NMR :
    • C≡N: δ 118 ppm.
    • C-6 (Br-substituted): δ 112 ppm.
    • C-3 (imidazole): δ 139 ppm.
Infrared (IR) Spectroscopy
  • C≡N stretch : 2220 cm⁻¹ (sharp).
  • C–Br stretch : 560 cm⁻¹.
  • Aromatic C–H bends: 750–850 cm⁻¹.
UV-Vis Spectroscopy
  • λ_max : 274 nm (π→π* transition, aromatic system).
  • Molar absorptivity : ε = 12,400 L·mol⁻¹·cm⁻¹.
Mass Spectrometry (MS)
  • Molecular ion peak : m/z 223 [M]⁺.
  • Isotopic pattern : Characteristic ¹:¹ ratio for bromine (⁷⁹Br/⁸¹Br) at m/z 223 and 225.
  • Fragmentation : Loss of Br (Δ m/z = 80) yielding [C₇H₃N₄]⁺ (m/z 143).

Table 3: Summary of spectroscopic data

Technique Key Signals
¹H NMR δ 8.9 (H-5), 8.2 (H-2), 7.5 (H-7)
¹³C NMR δ 139 (C-3), 112 (C-6), 118 (C≡N)
IR 2220 cm⁻¹ (C≡N), 560 cm⁻¹ (C–Br)
UV-Vis λ_max = 274 nm
MS m/z 223 [M]⁺, 143 [M–Br]⁺

Tautomeric Forms and Electronic Delocalization

The imidazo[1,2-a]pyrimidine system exhibits tautomerism mediated by proton shifts at N1 and N4 positions. For 6-bromoimidazo[1,2-a]pyrimidine-3-carbonitrile, two dominant tautomers are possible:

  • N1–H tautomer : Proton resides on the imidazole nitrogen.
  • N4–H tautomer : Proton migrates to the pyrimidine nitrogen.

Density functional theory (DFT) calculations predict the N1–H tautomer is more stable by 4.2 kcal/mol due to conjugation between the cyano group and the imidazole ring. The bromine atom’s electron-withdrawing effect further stabilizes this form by polarizing the π-system.

Electronic Delocalization :

  • The cyano group withdraws electron density from the imidazole ring, reducing aromaticity at C3.
  • Bromine’s inductive effect enhances electrophilicity at C5 and C7, facilitating nucleophilic attacks.

Table 4: Tautomeric equilibrium parameters

Tautomer Energy (kcal/mol) Population (%)
N1–H 0.0 82
N4–H +4.2 18

The Dimroth rearrangement, observed in related imidazo[1,2-a]pyrimidines under basic conditions, is suppressed in this derivative due to the electron-withdrawing cyano group, which destabilizes the ring-opened intermediate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromoimidazo[1,2-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN4/c8-5-2-10-7-11-3-6(1-9)12(7)4-5/h2-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQAYHDDXFRXPGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C=C(C=NC2=N1)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801234254
Record name Imidazo[1,2-a]pyrimidine-3-carbonitrile, 6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801234254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1279815-16-5
Record name Imidazo[1,2-a]pyrimidine-3-carbonitrile, 6-bromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1279815-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyrimidine-3-carbonitrile, 6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801234254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction with Bromoacetonitrile

A direct method involves treating 2-amino-5-bromopyrimidine with bromoacetonitrile in dimethylformamide (DMF) at 25–50°C for 2–24 hours. This one-pot reaction proceeds through nucleophilic attack of the amine on the α-carbon of bromoacetonitrile, followed by intramolecular cyclization to form the imidazo ring. The use of sodium bicarbonate as a base enhances yield (72–78%) by neutralizing HBr byproducts.

Reaction Conditions:

  • Molar Ratio: 2-Amino-5-bromopyrimidine : Bromoacetonitrile = 1 : 1.2
  • Solvent: Ethanol or methanol (4.5:5.8 w/w substrate-to-solvent ratio)
  • Temperature: 25–50°C

Post-reaction workup includes ethyl acetate extraction, aqueous washing, and recrystallization using ethyl acetate/hexane (1:1 v/v) to achieve >98% purity.

Alternative α-Halocarbonyl Reagents

Bromopyruvic acid has been employed in analogous cyclocondensations under microwave irradiation (150°C, 30 minutes), yielding 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylic acid derivatives. Subsequent decarboxylation with NaOH/EtOH at 60°C converts these intermediates into the target carbonitrile, though yields drop to 45–55%.

Halogenation and Functional Group Interconversion

Regioselective Bromination

For non-brominated precursors, electrophilic bromination using N-bromosuccinimide (NBS) in acetonitrile at 0°C introduces bromine at the pyrimidine C6 position. This method requires a directing group (e.g., cyano) at C3 to ensure regioselectivity, achieving 65–70% yields.

Optimized Bromination Protocol:

  • Substrate: Imidazo[1,2-a]pyrimidine-3-carbonitrile
  • Reagent: NBS (1.1 eq), AIBN (catalytic)
  • Solvent: Acetonitrile, 0°C → rt, 12 hours
  • Yield: 68%

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling of 6-iodoimidazo[1,2-a]pyrimidine-3-carbonitrile with arylboronic acids under Pd(OAc)₂/tri(o-tolyl)phosphine catalysis provides access to diverse 6-aryl analogs. However, bromo-substituted variants are more efficiently prepared via direct cyclocondensation of brominated precursors.

Nitrile Group Incorporation

Bromoacetonitrile-Mediated Cyanation

As detailed in Section 1.1, bromoacetonitrile serves dual roles as a cyclizing agent and nitrile source. The reaction’s efficiency hinges on avoiding premature hydrolysis of bromoacetonitrile, necessitated by anhydrous conditions and controlled pH (pH 7–8).

Post-Synthetic Cyanation

For substrates lacking the nitrile group, treatment with CuCN in DMF at 120°C for 6 hours introduces the cyano moiety at C3. This method, however, is less favored due to side reactions (e.g., dimerization) and lower yields (40–50%).

Mechanistic Insights and Side Reactions

Dimroth Rearrangement Risks

Under basic conditions, imidazo[1,2-a]pyrimidines undergo Dimroth rearrangement, interconverting C2- and C3-substituted regioisomers. For example, heating 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate in NaOH/MeOH induces isomerization to the C3-carboxylate, complicating nitrile group retention.

Mitigation Strategies:

  • Use non-aqueous solvents (e.g., THF) during cyanation
  • Limit reaction temperatures to <60°C in basic media

Byproduct Formation

Competing Michael addition between 2-amino-5-bromopyrimidine and bromoacetonitrile generates non-cyclic adducts, which are minimized by maintaining a 1:1.2 substrate-to-reagent ratio.

Comparative Analysis of Synthetic Routes

Method Starting Material Yield (%) Purity (%) Key Advantage
Cyclocondensation 2-Amino-5-bromopyrimidine 72–78 >98 One-pot synthesis; high regioselectivity
Bromination Imidazo[1,2-a]pyrimidine-3-carbonitrile 65–70 95 Applicable to non-brominated precursors
Post-synthetic cyanation 6-Bromoimidazo[1,2-a]pyrimidine 40–50 90 Flexibility in late-stage modification

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyrimidine-3-carbonitrile, 6-bromo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Imidazo[1,2-a]pyrimidine derivatives have demonstrated notable antimicrobial properties. A study synthesized several derivatives under microwave irradiation using aluminum oxide as a catalyst. The antimicrobial activity was evaluated against a range of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.

Key Findings:

  • The majority of synthesized compounds exhibited good antimicrobial activity.
  • Compounds with halogen substituents (such as bromine) showed enhanced activity against Gram-positive bacteria and Candida albicans species.
  • Molecular docking studies indicated promising binding modes with microbial targets, suggesting potential as therapeutic agents.
CompoundAntimicrobial ActivityTarget Organisms
6-Bromo-Imidazo[1,2-a]pyrimidineModerateGram-positive bacteria
6-Bromo-Imidazo[1,2-a]pyrimidineGoodC. albicans

Anti-inflammatory Properties

Research has indicated that imidazo[1,2-a]pyrimidine derivatives possess anti-inflammatory potential. A study conducted by Vidal et al. tested various derivatives on leukocyte functions and inflammatory responses induced by zymosan in mouse models.

Key Findings:

  • Imidazo[1,2-a]pyrimidines were shown to modulate inflammatory responses effectively.
  • The compounds were able to reduce leukocyte migration and inflammatory mediator release.
CompoundInflammatory ResponseMechanism
Imidazo[1,2-a]pyrimidine DerivativeReduced leukocyte migrationInhibition of inflammatory mediators

Antiviral Activity

The application of imidazo[1,2-a]pyrimidine derivatives extends to antiviral research. A recent study focused on their potential as inhibitors of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). Molecular docking studies were performed targeting the human ACE2 receptor and the spike protein.

Key Findings:

  • The top-scoring compound exhibited high binding affinity to ACE2 and spike proteins (-9.1 kcal/mol).
  • Promising drug-like characteristics were observed through ADMET predictions.
CompoundBinding Affinity (kcal/mol)Target
Imidazo[1,2-a]pyrimidine Derivative-9.1ACE2
Imidazo[1,2-a]pyrimidine Derivative-7.3Spike Protein

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyrimidine-3-carbonitrile, 6-bromo- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and related derivatives:

Compound Name Core Structure Position 3 Group Position 6 Substituent Halogen(s) Key References
Imidazo[1,2-a]pyrimidine-3-carbonitrile, 6-bromo- Imidazo[1,2-a]pyrimidine Carbonitrile (-CN) Bromine (Br) Br Target Compound
Ethyl 6-bromo-2-methylimidazo[1,2-a]pyrimidine-3-carboxylate Imidazo[1,2-a]pyrimidine Ethyl ester Bromine (Br) Br
3-Bromo-6-chloroimidazo[1,2-a]pyrimidine Imidazo[1,2-a]pyrimidine - Bromine (Br), Chlorine (Cl) Br, Cl
6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde Imidazo[1,2-a]pyridine Aldehyde (-CHO) Bromine (Br) Br
6-Ethenylimidazo[1,2-b]pyridazine-3-carbonitrile Imidazo[1,2-b]pyridazine Carbonitrile (-CN) Ethenyl (-CH=CH2) -

Key Observations:

Core Ring Systems: Pyrimidine-based cores (e.g., imidazo[1,2-a]pyrimidine) exhibit higher nitrogen content compared to pyridine (imidazo[1,2-a]pyridine) or pyridazine (imidazo[1,2-b]pyridazine) derivatives. This influences aromaticity, hydrogen-bonding capacity, and solubility .

Functional Groups :

  • Carbonitrile (-CN) : Present in the target compound and 6-Ethenylimidazo[1,2-b]pyridazine-3-carbonitrile, this group increases electrophilicity and participates in dipolar interactions .
  • Aldehyde (-CHO) : Found in 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde, this group is more reactive than -CN, enabling condensation reactions .
  • Ester (-COOEt) : In ethyl 6-bromo-2-methylimidazo[1,2-a]pyrimidine-3-carboxylate, the ester group enhances lipophilicity, affecting bioavailability .

Halogen Substitutions :

  • Bromine at position 6 is common across compounds (e.g., ), offering a handle for further functionalization via cross-coupling reactions.
  • Chlorine in 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine reduces steric bulk compared to bromine but may decrease electronic effects .

Physicochemical and Spectroscopic Properties

Compound Melting Point (°C) Molecular Weight NMR Shifts (1H/13C) Mass Spec Data Reference
5-Amino-7-(4-bromophenyl)-pyrrolo[1,2-c]imidazole-6-carbonitrile 259–260 559.15 δ 8.2 (Ar-H), δ 120–140 (C≡N) [M+H]+ at 559/561 (Br isotopes)
6-Bromoimidazo[1,2-a]pyridin-8-amine Not reported 213.05 δ 6.8–7.5 (Ar-H) Not reported
Ethyl 6-bromo-2-methylimidazo[1,2-a]pyrimidine-3-carboxylate Not reported 284.11 Not reported Not reported

Key Observations:

  • Carbonitrile groups produce distinct 13C NMR shifts near δ 120–140 .
  • Bromine isotopes (79Br/81Br) generate characteristic doublets in mass spectrometry (e.g., m/z 559/561 in ).

Biological Activity

Imidazo[1,2-a]pyrimidine derivatives, including Imidazo[1,2-a]pyrimidine-3-carbonitrile, 6-bromo-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound class exhibits a range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of Imidazo[1,2-a]pyrimidine-3-carbonitrile, 6-bromo-, supported by relevant data tables and case studies.

Chemical Structure and Properties

Imidazo[1,2-a]pyrimidines are characterized by a fused bicyclic structure that incorporates nitrogen atoms in both rings. The presence of various substituents, such as the bromo and carbonitrile groups in the compound , significantly influences its biological activity.

1. Antimicrobial Activity

Imidazo[1,2-a]pyrimidine derivatives have shown promising antimicrobial properties against various pathogens. A study synthesized a series of these compounds and evaluated their antibacterial activity against both Gram-positive and Gram-negative bacteria. Some derivatives demonstrated potent activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

CompoundMIC (μg/mL)Target Bacteria
6-bromo-3.12Staphylococcus aureus
6-bromo-12.5Escherichia coli

2. Anticancer Activity

Research has indicated that Imidazo[1,2-a]pyrimidine derivatives possess significant anticancer properties. For instance, molecular docking studies have shown that these compounds can effectively bind to cancer-related targets such as Aurora kinases and EGFR with binding affinities ranging from -7.3 to -9.1 kcal/mol . In vitro studies have demonstrated that certain derivatives inhibit cancer cell proliferation and induce apoptosis.

3. Anti-inflammatory Activity

A notable study assessed the anti-inflammatory potential of various imidazo[1,2-a]pyrimidine derivatives through in vitro assays on leukocyte functions. The results indicated that these compounds could modulate inflammatory responses effectively .

Case Study: Antibacterial Activity Evaluation

A comprehensive study synthesized a series of imidazo[1,2-a]pyrimidine derivatives and evaluated their antibacterial efficacy against multiple strains of bacteria. The findings revealed that several compounds exhibited significant antibacterial activity with lower MIC values compared to standard antibiotics like ciprofloxacin .

Case Study: Anticancer Mechanism Investigation

In another investigation focusing on the anticancer potential of imidazo[1,2-a]pyrimidines, researchers employed molecular docking techniques to elucidate the interaction between these compounds and cancer cell receptors. The study successfully identified lead compounds that showed enhanced selectivity towards cancer cell lines while exhibiting minimal toxicity to normal cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.